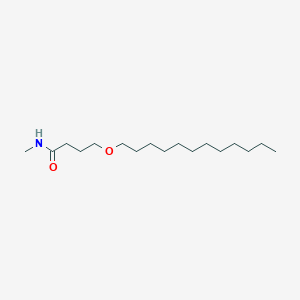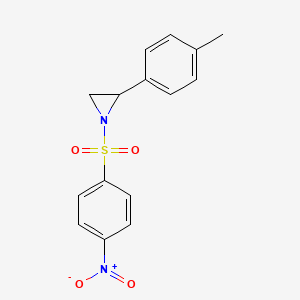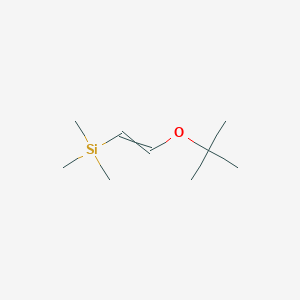![molecular formula C9H13N3O2S B12570758 Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, methyl, and thioacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-5-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol with acetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the thioacetamide group can be replaced by other nucleophiles such as amines or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Amines, halides; conditions: basic or neutral pH, moderate temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Acetamide,2-[(6-methyl-1,4-dihydro-5-ethyl-4-oxo-pyrimidin-2-YL)thio]-
- Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)amino]-
- Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)oxy]-
Comparison: While these compounds share a similar core structure, the differences in substituents (thio, amino, oxy) can significantly impact their chemical reactivity, biological activity, and potential applications. Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]- is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity patterns compared to its analogs.
Propriétés
Formule moléculaire |
C9H13N3O2S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
2-[(4-ethyl-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H13N3O2S/c1-3-6-5(2)8(14)12-9(11-6)15-4-7(10)13/h3-4H2,1-2H3,(H2,10,13)(H,11,12,14) |
Clé InChI |
NBCJVLHRQFCPGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)NC(=N1)SCC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)


![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)

![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
